6-Chloro-4-methoxynicotinonitrile
Overview
Description
6-Chloro-4-methoxynicotinonitrile is an organic compound with the molecular formula C7H5ClN2O. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 4th position, and a nitrile group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxynicotinonitrile typically involves the chlorination of 4-methoxypyridine followed by the introduction of a nitrile group. One common method includes the reaction of 4-methoxypyridine with phosphorus oxychloride (POCl3) to introduce the chlorine atom. The resulting intermediate is then reacted with a suitable nitrile source, such as sodium cyanide (NaCN), under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and nitrilation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methoxynicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are often employed in Suzuki-Miyaura coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Chloro-4-methoxynicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Chemical Biology: It serves as a building block for the synthesis of bioactive molecules used in chemical biology research
Mechanism of Action
The mechanism of action of 6-Chloro-4-methoxynicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorine and nitrile groups can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-Methoxypyridine: Lacks the chlorine and nitrile groups, making it less reactive in certain chemical reactions.
6-Chloro-3-cyanopyridine: Similar structure but lacks the methoxy group, affecting its chemical properties and reactivity.
4-Chloro-3-methoxypyridine: Similar but with different substitution patterns, leading to variations in reactivity and applications
Uniqueness
6-Chloro-4-methoxynicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and nitrile groups allows for diverse chemical transformations, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
6-chloro-4-methoxypyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-6-2-7(8)10-4-5(6)3-9/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEATODEGYRNCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716568 | |
Record name | 6-Chloro-4-methoxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187190-69-7 | |
Record name | 6-Chloro-4-methoxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-4-methoxypyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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